molecular formula C19H23N3O2S B2918971 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-76-1

2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2918971
CAS No.: 868978-76-1
M. Wt: 357.47
InChI Key: PBRCDWSBORASQA-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a benzenesulfonamide moiety, a group widely recognized in the development of targeted therapeutic agents . Benzenesulfonamide derivatives are frequently investigated for their multi-targeting properties in complex diseases, with a prominent focus on their role as potential anticancer agents and kinase inhibitors . For instance, structurally similar sulfonamide-based compounds have been designed as potent inhibitors of oncogenic kinases like V600EBRAF, which is a critical target in melanoma and other cancers . The molecular structure of this compound, which integrates an imidazopyridine heterocycle, is analogous to scaffolds found in various biologically active molecules, suggesting its utility in probing key biological pathways . This product is intended for research applications, including but not limited to in vitro enzyme assays, cell-based screening, and structure-activity relationship (SAR) studies to develop novel therapeutic candidates. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-19(22)9-13)5-7-20-25(23,24)18-11-15(3)14(2)10-16(18)4/h6,8-12,20H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRCDWSBORASQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The imidazo[1,2-a]pyridine core may also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analogs differ in substituent positions, heterocyclic cores, and linker groups. Below is a comparative analysis based on available evidence:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Benzene Substituents Linker Group Heterocycle Modifications Reference
2,4,5-Trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (Target Compound) Benzenesulfonamide 2,4,5-trimethyl Ethyl 7-methylimidazo[1,2-a]pyridine -
2,4,6-Trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide Benzenesulfonamide 2,4,6-trimethyl Phenyl 7-methylimidazo[1,2-a]pyrimidine
7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-... Pyrido[1,2-a]pyrimidin-4-one N/A Pyrrolidinyl Pyrazolo[1,5-a]pyridine
Key Observations:

Substituent Position: The 2,4,5-trimethyl vs.

Heterocyclic Core : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine (as in ) introduces a different nitrogen atom configuration, which could modulate target selectivity or metabolic stability.

Linker Group : The ethyl linker in the target compound offers flexibility compared to the rigid phenyl group in , possibly affecting molecular conformation in binding pockets.

Hypothesized Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural trends from analogs suggest:

  • Kinase Inhibition : The pyrazolo[1,5-a]pyridine derivatives in are associated with kinase inhibition (e.g., JAK/STAT pathways). The target compound’s imidazo[1,2-a]pyridine core may exhibit similar or divergent activity.
  • Sulfonamide Functionality : The benzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors and COX-2 antagonists. Substituent positions (2,4,5 vs. 2,4,6) could fine-tune potency .

Physicochemical Properties

Limited data are available for the target compound. However, the analog in (2,4,6-trimethyl variant) has a molecular weight of 406.5 g/mol, suggesting the target compound may fall in a similar range. Differences in linker groups (ethyl vs. phenyl) likely affect logP values and aqueous solubility.

Biological Activity

The compound 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S, with a molecular weight of 296.40 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene and an imidazo[1,2-a]pyridine moiety, which may contribute to its biological properties.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors are known to play roles in regulating cyclic nucleotide levels, which are crucial for many physiological processes.
    • A recent study indicated that similar sulfonamide derivatives exhibited moderate to good inhibitory activities against PDE4, suggesting that our compound may have comparable effects .
  • Anti-inflammatory Effects :
    • Sulfonamides have been documented to exhibit anti-inflammatory properties. This is often mediated through the inhibition of pro-inflammatory cytokines such as IL-4 and IL-5, which are implicated in allergic responses and asthma .
  • Anticancer Potential :
    • Compounds with imidazo[1,2-a]pyridine structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.

Pharmacological Profile

A summary of the pharmacological activities observed in related compounds can be found in the following table:

Activity Description
PDE Inhibition Moderate to strong inhibition observed; potential for anti-inflammatory effects.
Anticancer Activity Induction of apoptosis in various cancer cell lines; modulation of signaling pathways.
Cytokine Modulation Reduction in levels of pro-inflammatory cytokines; potential for treating asthma and allergies.

Case Studies

  • Study on PDE4 Inhibition :
    • A study evaluated a series of sulfonamide derivatives for their PDE4 inhibitory activity. Among them, compounds similar to this compound displayed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Effects in Animal Models :
    • In vivo studies demonstrated that certain sulfonamides could significantly reduce eosinophil accumulation in lung tissues following allergen exposure. This suggests a potential application for the compound in managing respiratory conditions like asthma .
  • Cancer Cell Line Studies :
    • Research involving imidazo[1,2-a]pyridine derivatives showed that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting a possible therapeutic avenue for cancer treatment.

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